molecular formula C34H40N4S2 B8065448 Trimeprazine tartrate

Trimeprazine tartrate

Cat. No.: B8065448
M. Wt: 568.8 g/mol
InChI Key: UXSPIBGJEZUZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-phenothiazin-10-ylpropan-1-amine and N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine are organic compounds belonging to the phenothiazine class. These compounds are characterized by their phenothiazine core structure, which is a tricyclic system consisting of two benzene rings fused to a central thiazine ring. Phenothiazines are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenothiazin-10-ylpropan-1-amine and N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.

    Alkylation: The phenothiazine core is then alkylated using appropriate alkyl halides in the presence of a base such as sodium hydride or potassium carbonate. For 2-methyl-3-phenothiazin-10-ylpropan-1-amine, the alkylating agent is 2-chloropropane, while for N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine, the alkylating agent is 2-chloro-N,N-dimethylpropanamine.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenothiazine derivatives.

Scientific Research Applications

2-methyl-3-phenothiazin-10-ylpropan-1-amine and N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine have several scientific research applications:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.

    Biology: They are studied for their interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Phenothiazine derivatives are known for their antipsychotic, antiemetic, and antihistaminic properties. These specific compounds are investigated for their potential therapeutic effects in neurological and psychiatric disorders.

    Industry: They are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with various molecular targets, including:

    Dopamine Receptors: They can act as antagonists at dopamine receptors, which is the basis for their antipsychotic effects.

    Histamine Receptors: They can block histamine receptors, providing antihistaminic effects.

    Serotonin Receptors: Interaction with serotonin receptors can contribute to their therapeutic effects in psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

2-methyl-3-phenothiazin-10-ylpropan-1-amine and N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine are unique due to their specific substitution patterns on the phenothiazine core, which can influence their pharmacological profiles and therapeutic applications.

Properties

IUPAC Name

2-methyl-3-phenothiazin-10-ylpropan-1-amine;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S.C16H18N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;1-12(10-17)11-18-13-6-2-4-8-15(13)19-16-9-5-3-7-14(16)18/h4-11,14H,12-13H2,1-3H3;2-9,12H,10-11,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSPIBGJEZUZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1C2=CC=CC=C2SC3=CC=CC=C31.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.